molecular formula C19H23N3O3S B2993631 methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 499184-81-5

methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2993631
CAS No.: 499184-81-5
M. Wt: 373.47
InChI Key: KXEZMVPHWBPCPI-UHFFFAOYSA-N
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Description

Methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. This scaffold is characterized by a fused thiazole and pyrimidine ring system, which is frequently modified at positions 2, 5, 6, and 7 to tune biological and physicochemical properties. The compound features a diethylamino group at the para position of the C5 phenyl ring, a methyl ester at C6, and a methyl group at C5. Such substitutions are critical for modulating electronic effects, solubility, and intermolecular interactions, making this compound a candidate for pharmacological applications, particularly in anticancer research .

Thiazolo[3,2-a]pyrimidines are synthesized via cyclization reactions, often involving hydrazinecarbothioamides or Biginelli-like condensations, followed by functionalization at the C2 position with aromatic aldehydes or ketones .

Properties

IUPAC Name

methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-5-21(6-2)14-9-7-13(8-10-14)17-16(18(24)25-4)12(3)20-19-22(17)15(23)11-26-19/h7-10,17H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEZMVPHWBPCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CS3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . The reaction conditions often include the use of solvents like isopropyl alcohol and catalysts such as sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic activation have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include α-bromo ketones for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Analysis :

  • Electron-Withdrawing Groups (e.g., Bromo, Chloro) : Increase electrophilicity and stabilize crystal packing via halogen-π interactions, as seen in the 4-bromophenyl derivative .
  • Bulkier Groups (e.g., Pyrazolylmethylene) : May sterically hinder interactions but introduce selectivity in molecular recognition .

Physicochemical Properties

  • Melting Points: Analogs with smaller substituents (e.g., 4a in : m.p. 130–131°C) have lower melting points than bulkier derivatives (e.g., 4c: m.p. 136–137°C) . The diethylamino group’s bulk may increase melting point relative to methoxy or halogenated analogs.
  • Solubility: The diethylamino group improves lipid solubility compared to polar methoxy or hydroxyl groups, as seen in fluorinated analogs () .

Crystallographic and Molecular Interaction Studies

  • Halogen-π Interactions : The 4-bromophenyl analog forms homochiral chains via Br···π interactions, critical for enantiomeric separation .
  • Hydrogen Bonding: Methoxy and ester groups in ’s fluorinated derivative participate in C–H···O and π-stacking, stabilizing the crystal lattice . The diethylamino group may disrupt such interactions due to steric hindrance, favoring alternative packing modes.

Biological Activity

Methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions of precursors such as 2-phenacylthio-dihydropyrimidines. The process often employs polyphosphoric acid for cyclodehydration, yielding various substituted derivatives with varying biological activities. For instance, compounds synthesized in recent studies demonstrated antimicrobial and anti-inflammatory properties .

Biological Activity

Antimicrobial Activity
Recent studies have shown that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For example, certain derivatives displayed potent inhibitory effects against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .

Anticancer Activity
The cytotoxic effects of this compound have also been investigated. Studies indicate that derivatives from this class can induce apoptosis in cancer cell lines such as M-HeLa (cervical adenocarcinoma) while exhibiting low toxicity towards normal cells . The mechanism of action appears to involve the inhibition of topoisomerase II and the induction of cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects
Thiazolo[3,2-a]pyrimidines have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as TNFα-induced NF-κB activation. This suggests their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-a]pyrimidines is influenced by structural modifications. For instance:

  • The presence of diethylamino groups enhances lipophilicity and potentially improves bioavailability.
  • Substituents on the phenyl ring can affect binding affinity to biological targets such as DNA gyrase and MurD enzyme .

Case Studies

  • Antimicrobial Evaluation
    A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their antibacterial activity against various pathogens. Compounds with specific substitutions exhibited improved activity compared to standard antibiotics .
  • Cytotoxicity Assessment
    In vitro cytotoxicity tests were conducted on several cancer cell lines using the MTT assay. Certain derivatives showed promising results with IC50 values indicating strong anticancer potential while maintaining low toxicity towards non-cancerous cells .

Data Summary

Activity Type Tested Compound Target Pathogen/Cell Line MIC/IC50 Value Reference
Antimicrobial5gPseudomonas aeruginosa0.21 µM
CytotoxicityM-HeLaCervical AdenocarcinomaIC50: Low toxicity
Anti-inflammatoryVariousInflammatory pathwaysEffective inhibition

Q & A

Q. What are the standard synthetic protocols for preparing methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

The compound is synthesized via a cyclocondensation reaction involving refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with chloroacetic acid, substituted benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride. The reaction is typically refluxed for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) to obtain crystals suitable for X-ray diffraction (yield ~78%) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural confirmation. Key parameters include:

  • Puckering analysis : The pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane .
  • Dihedral angles : The fused thiazolo-pyrimidine ring forms an 80.94° angle with the pendant aromatic substituents, influencing steric and electronic interactions .
  • Hydrogen bonding : C–H···O interactions stabilize crystal packing along the c-axis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological strategies include:

  • Catalyst screening : Substitute sodium acetate with stronger bases (e.g., K2CO3) to enhance cyclization efficiency.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to reduce side reactions observed in acetic acid .
  • Temperature gradients : Use microwave-assisted synthesis to shorten reaction time and improve regioselectivity .
  • In-line monitoring : Employ HPLC or <sup>1</sup>H NMR to track intermediate formation and adjust stoichiometry dynamically.

Q. What role do substituents on the benzylidene group play in modulating reactivity and bioactivity?

Substituents influence both electronic and steric properties:

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the pyrimidine C5 position, facilitating nucleophilic attacks in downstream functionalization (e.g., methoxy or acetoxy groups in and ) .
  • Steric hindrance : Bulky groups (e.g., 2,4,6-trimethoxybenzylidene in ) reduce rotational freedom, stabilizing specific conformations for target binding in bioactivity assays .
  • Comparative studies : Replace the diethylamino group with halogen atoms (e.g., Cl in ) to assess changes in solubility and intermolecular interactions .

Q. How can contradictions in reported biological activity data for thiazolo[3,2-a]pyrimidine derivatives be resolved?

Contradictions often arise from assay variability or impurities. To address this:

  • Standardize assays : Use uniform protocols (e.g., MIC values for antimicrobial activity) across derivatives.
  • Purity validation : Characterize compounds via SC-XRD and high-resolution mass spectrometry (HRMS) to exclude structural ambiguities .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 4-hydroxy-3-methoxyphenyl in ) to isolate pharmacophoric motifs responsible for activity .

Q. What methodologies resolve discrepancies in spectral data (e.g., NMR shifts or IR stretches)?

Discrepancies can arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Solutions include:

  • Advanced NMR : Use 2D techniques (COSY, NOESY) to assign proton environments unambiguously. For example, distinguish between enol-keto tautomers using <sup>13</sup>C DEPT .
  • Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes .
  • Temperature-dependent studies : Analyze variable-temperature NMR to detect conformational equilibria .

Notes

  • Structural data must be cross-validated with SC-XRD and spectroscopic methods.
  • Advanced questions emphasize mechanistic analysis, while basic questions focus on reproducible protocols.

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